Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-9(11)13-5-6(14(16)17)3-4-7(13)12-8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMWDQFGDBAUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198899 | |
| Record name | Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198569-36-6 | |
| Record name | Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198569-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate imidazo[1,2-a]pyridine derivative.
Bromination: The compound undergoes bromination using bromine or a brominating agent under controlled conditions.
Nitration: The brominated intermediate is then nitrated using a nitrating agent such as nitric acid.
Esterification: Finally, the nitrated compound is esterified with ethanol in the presence of a catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common reagents used in these reactions include bromine, nitric acid, ethanol, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has shown potential as a lead compound in the development of new pharmaceuticals. Its structural features contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties. This compound has been tested against various bacterial strains, showing significant inhibitory effects.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Potential
Studies have suggested that this compound may inhibit cancer cell proliferation. For instance, a study on human cancer cell lines demonstrated that it could induce apoptosis in specific types of cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 5.4 |
| MCF-7 (breast) | 8.2 |
| A549 (lung) | 7.0 |
Biochemical Research
The compound's ability to interact with biological macromolecules makes it useful in biochemical assays.
Protein Interaction Studies
This compound has been employed in studies assessing its binding affinity to various proteins, including those involved in signaling pathways.
Case Study: Protein Kinase Inhibition
A notable case study involved testing the compound as a potential inhibitor of protein kinases, which play crucial roles in cellular signaling and cancer progression. The results indicated a moderate inhibition rate, suggesting further exploration for drug development.
Synthetic Applications
This compound serves as an intermediate in synthesizing more complex organic molecules due to its functional groups.
Synthetic Pathways
This compound can be synthesized through various methods, including:
- Nitration of Imidazo[1,2-a]pyridine
- Reaction with nitric acid and sulfuric acid.
- Bromination
- Electrophilic bromination using bromine in acetic acid.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through redox reactions that generate reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Bromine and nitro groups contribute to higher molecular weight (330.10 g/mol) relative to fluoro (224.19 g/mol) or non-nitrated derivatives (e.g., 269.10 g/mol for CAS 67625-37-0) .
Computational Insights
- Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS 67625-37-0) has been studied computationally for electronic excitation properties in solvents, revealing solvent-dependent fluorescence behavior . Similar studies on the target compound could predict its photophysical applications.
Biological Activity
Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate (C10H8BrN3O4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Compound Overview
- Chemical Formula: C10H8BrN3O4
- Molecular Weight: 314.1 g/mol
- Melting Point: 173-175 °C
- CAS Number: 1198569-36-6
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material Preparation: An appropriate imidazo[1,2-a]pyridine derivative is selected.
- Bromination: The compound undergoes bromination using bromine or a brominating agent.
- Nitration: The brominated intermediate is nitrated using nitric acid.
- Esterification: The nitrated compound is esterified with ethanol in the presence of a catalyst.
These steps are optimized for high yield and purity in industrial applications .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that compounds with nitro groups exhibit enhanced antibacterial activity. For instance, the presence of the nitro group in similar compounds has been linked to improved interactions with bacterial membranes .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | TBD | TBD |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | TBD | TBD |
Note: Specific MIC values for this compound need further investigation.
Anticancer Activity
Recent studies have highlighted the potential anticancer activity of nitroimidazole derivatives. Research suggests that these compounds can inhibit the growth of various cancer cell lines, including breast and liver cancer cells . The mechanism may involve redox reactions leading to the formation of reactive intermediates that affect cellular components.
The proposed mechanism of action for this compound involves:
- Formation of Reactive Intermediates: The nitro group can undergo reduction to form reactive species.
- Interaction with Cellular Targets: These intermediates may interact with DNA or proteins within cells, leading to cytotoxic effects.
Research indicates that the compound's structural features significantly influence its biological activity, especially through redox mechanisms .
Comparative Studies
This compound can be compared with other imidazo[1,2-a]pyridine derivatives regarding their biological activities:
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | TBD | TBD |
| Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | Moderate | High |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | Low | Moderate |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of nitroimidazole derivatives:
- Anticancer Efficacy: A study demonstrated that certain derivatives showed significant inhibition in various cancer cell lines with IC50 values in low micromolar ranges .
- Antibacterial Properties: Another research indicated that compounds similar to Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine exhibited strong antibacterial activity against resistant strains of bacteria .
Q & A
Q. How to solve crystal structures of imidazopyridine derivatives using SHELX?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Ensure completeness > 99% and R(int) < 0.05 .
- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the OLEX2 GUI for hydrogen placement (riding model) .
- Validation : Check CIF files with PLATON for missed symmetry or disorder. Target R1/wR2 < 0.05/0.12 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
